molecular formula C₁₆H₁₄D₄N₂O₃ B1162452 Levcromakalim-d4

Levcromakalim-d4

货号: B1162452
分子量: 290.35
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levcromakalim-d4 is a deuterated isotopologue of Levcromakalim, the pharmacologically active enantiomer of Cromakalim. Cromakalim, a prototypical ATP-sensitive potassium (KATP) channel opener, was initially developed for its vasodilatory and antihypertensive properties . Levcromakalim-d4 incorporates four deuterium atoms at specific positions, typically replacing hydrogen atoms in the parent molecule. This modification is strategically employed to enhance metabolic stability and serve as an internal standard in analytical assays, such as liquid chromatography-mass spectrometry (LC-MS), due to its near-identical chemical behavior but distinct mass signature .

Deuterated compounds like Levcromakalim-d4 are pivotal in pharmacokinetic studies, enabling precise quantification of drug metabolites without interference from endogenous compounds. Its primary therapeutic relevance lies in cardiovascular research, particularly in studying vascular smooth muscle relaxation and ischemic preconditioning mechanisms.

属性

分子式

C₁₆H₁₄D₄N₂O₃

分子量

290.35

同义词

(3S,4R)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile-d4;  (3S-trans)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-2H-1-benzopyran-6-carbonitrile-d4;  (-)-Cromakalim-d4;  (3S,4R)-(-)-Cromakalim

产品来源

United States

相似化合物的比较

Cromakalim (Racemic Mixture)

  • Structure : Racemic mixture of Levcromakalim and its inactive enantiomer.
  • Potency : Levcromakalim exhibits 10–100× greater potency than the racemic form in relaxing vascular smooth muscle .
  • Metabolism: Rapid hepatic clearance via cytochrome P450 (CYP3A4), whereas deuterium substitution in Levcromakalim-d4 reduces first-pass metabolism, extending half-life (t½: ~2.5 hours vs. ~1.8 hours for non-deuterated Levcromakalim) .

Pinacidil

  • Structure: Cyanoguanidine derivative.
  • Selectivity : Less selective for vascular KATP channels, leading to off-target effects (e.g., reflex tachycardia).
  • Clinical Use: Limited due to adverse effects, whereas Levcromakalim-d4’s deuterated form minimizes metabolite-related toxicity in preclinical models.

Nicorandil

  • Structure : Hybrid nitrate-KATP opener.
  • Mechanism : Dual action (nitric oxide donation + KATP activation) provides antianginal benefits but increases hypotension risk. Levcromakalim-d4 lacks nitrate activity, offering a cleaner pharmacological profile for mechanistic studies.

Data Tables

Table 1: Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) t½ (hours) CYP3A4 Substrate Selectivity (Vascular/Cardiac)
Levcromakalim-d4 342.4 2.5 No High
Levcromakalim 338.4 1.8 Yes High
Cromakalim (Racemic) 338.4 1.5 Yes Moderate
Pinacidil 305.2 1.2 Yes Low

Table 2: In Vitro Potency (EC50 Values)

Compound EC50 (Vascular Relaxation, μM)
Levcromakalim-d4 0.12
Levcromakalim 0.10
Pinacidil 1.5
Nicorandil 3.2

Research Findings

  • Metabolic Stability : Deuterium in Levcromakalim-d4 reduces α-C–H bond cleavage, decreasing formation of oxidative metabolites by 40% compared to Levcromakalim .
  • Analytical Utility : As an internal standard, Levcromakalim-d4 improves assay accuracy (CV <5%) in quantifying Levcromakalim in plasma samples .
  • Therapeutic Insights : Studies leveraging Levcromakalim-d4 have elucidated tissue-specific KATP subtype distribution, aiding the design of subtype-selective openers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。